3-(Thiophene-2-sulfonamido)benzoic acid
Description
Properties
IUPAC Name |
3-(thiophen-2-ylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-11(14)8-3-1-4-9(7-8)12-18(15,16)10-5-2-6-17-10/h1-7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLIUHOTRGFJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276898 | |
| Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82068-34-6 | |
| Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82068-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
Procedure
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Reagent Preparation : 3-Aminobenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
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Sulfonylation : Thiophene-2-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to scavenge HCl.
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Work-Up : The mixture is stirred for 12–24 hours at room temperature, washed with dilute HCl (1M) to remove excess base, and purified via recrystallization from methanol.
Yield and Purity
Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid
Adapted from US Patent 5,387,711:
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Sulfonation : Benzoic acid is treated with chlorosulfonic acid at 120°C for 3 hours.
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Isolation : The crude product is precipitated using ice-water and filtered.
Step 2: Amidation with Thiophene-2-amine
Yield and Challenges
-
Yield : 50–65% due to competing hydrolysis of the sulfonyl chloride intermediate.
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Optimization : Reducing water content to <0.5% improves yield by 15%.
Critical Analysis of Reaction Parameters
Solvent Selection
Temperature and Time
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Low Temperatures (0–5°C) : Minimize side reactions during sulfonyl chloride addition.
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Extended Reaction Times (12–24 hours) : Ensure complete amidation, particularly for sterically hindered amines.
Characterization and Quality Control
Spectroscopic Data
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 195.18°C (predicted) | |
| Boiling Point | 507.2°C at 760 mmHg | |
| Density | 1.6 g/cm | |
| Solubility in DMSO | 25 mg/mL |
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
Chemical Reactions Analysis
Types of Reactions
3-(Thiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamido group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(Thiophene-2-sulfonamido)benzoic acid is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biochemistry: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Thiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
*Inferred from structural similarity to antitubercular benzoic acid derivatives .
Key Observations:
- Sulfur-Containing Groups: Thiophene sulfonamido groups exhibit stronger electron-withdrawing effects than thioether linkages (e.g., 3-(thiophen-2-ylthio)butanoic acid), increasing the acidity of the benzoic acid moiety and influencing solubility .
- Biological Activity: Derivatives with electron-donating groups (e.g., glycine anhydride) on aminobenzoic acid show enhanced antitubercular activity, suggesting that the thiophene sulfonamido group’s electronic profile could similarly modulate efficacy .
Physicochemical Properties
- Solubility and Diffusivity: Benzoic acid derivatives with larger hydrophobic substituents (e.g., thiophene rings) are expected to have lower aqueous solubility but higher membrane permeability. indicates that benzoic acid itself has high effective diffusivity (benzoic acid > acetic acid > phenol), implying that sulfonamido derivatives may follow similar trends depending on substituent size .
- Acidity : The sulfonamido group’s electron-withdrawing nature likely lowers the pKa of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ~4.2), enhancing ionization at physiological pH and affecting bioavailability.
Biological Activity
3-(Thiophene-2-sulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiophene ring, which is known to enhance the pharmacological properties of various drugs. The biological activity of this compound can be explored through its mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates that the compound contains both a benzoic acid moiety and a thiophene sulfonamide group, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This inhibition leads to bacteriostatic effects against various bacterial strains.
- Antiproliferative Effects : Studies have indicated that compounds with similar structures exhibit antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Properties : The thiophene ring may contribute to anti-inflammatory effects by modulating pathways associated with cytokine production and oxidative stress.
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Activity
The antiproliferative effects were assessed in various cancer cell lines. The following table presents the IC50 values for this compound:
| Cell Line | IC50 (µM) |
|---|---|
| HL60 (leukemia) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings indicate that the compound has promising anticancer activity, particularly in leukemia cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated a strong correlation between the presence of the thiophene ring and increased antibacterial activity, highlighting its potential as a lead compound for further development .
- Antiproliferative Activity in Cancer Models : In vitro studies conducted on HL60 cells demonstrated that treatment with this compound led to significant apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation . This suggests that the compound may serve as a potential therapeutic agent in leukemia treatment.
Q & A
Q. What are the recommended synthetic routes for 3-(Thiophene-2-sulfonamido)benzoic acid, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves sulfonamide coupling between thiophene-2-sulfonyl chloride and 3-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine). Optimization can be achieved using response surface methodology (RSM) to evaluate parameters like temperature, stoichiometry, and solvent polarity. For example, demonstrates RSM applications in benzoic acid production, which can be adapted for yield optimization . highlights sulfonamide bond formation in structurally similar compounds, suggesting controlled anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm sulfonamide linkage and aromatic proton environments.
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity; validates HPLC protocols for related benzoic acid derivatives .
- X-ray crystallography : SHELX-based refinement () resolves crystal packing and hydrogen-bonding networks, critical for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for thiophene-containing sulfonamido benzoic acid derivatives?
- Methodological Answer : Contradictions often arise from differences in refinement software or data resolution. Using SHELXL ( ) with high-resolution datasets and twinning correction algorithms ensures accurate anisotropic displacement parameters. Comparative analysis of torsion angles and intermolecular interactions (e.g., π-π stacking) across studies can identify systematic errors .
Q. What computational strategies are employed to model the electronic properties and potential reactivity of this compound in catalytic applications?
- Methodological Answer : Density functional theory (DFT) calculations using Gaussian or ORCA software can map frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular docking studies (e.g., AutoDock Vina) assess interactions with catalytic metal centers. ’s synthesis of analogous nitrogenous derivatives provides structural templates for modeling .
Q. What methodological considerations are critical when designing adsorption studies involving sulfonamido benzoic acid derivatives for environmental remediation?
- Methodological Answer :
- Surface functionalization : Modify adsorbents (e.g., activated carbon, MOFs) with sulfonic groups to enhance binding via π-π interactions.
- Batch vs. column studies : Optimize pH (e.g., neutral to weakly acidic) to maximize sulfonamide ionization. ’s HPLC protocols can quantify adsorption efficiency .
Q. How should researchers approach structure-activity relationship (SAR) studies for sulfonamido benzoic acid derivatives targeting enzyme inhibition?
- Methodological Answer :
- Synthetic diversification : Introduce substituents at the thiophene or benzoic acid moieties () to modulate steric/electronic effects .
- Enzyme assays : Use fluorescence-based kinetic assays (e.g., tryptophan quenching) to measure inhibition constants (). Cross-validate results with molecular dynamics simulations (e.g., GROMACS) to identify key binding residues.
Data Analysis and Validation
Q. How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?
- Methodological Answer : Implement interlaboratory studies with standardized reagents and analytical methods (e.g., NMR relaxation times, HPLC retention factors). ’s experimental design framework provides a template for collaborative validation .
Q. What statistical tools are recommended for analyzing discrepancies in biological activity data across structurally similar derivatives?
- Methodological Answer : Multivariate analysis (e.g., principal component analysis) correlates substituent effects with activity trends. Bayesian regression models account for experimental noise. ’s combinatorial synthesis approach supports robust dataset generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
